molecular formula C16H22N6OS B6437189 4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2548992-73-8

4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6437189
CAS No.: 2548992-73-8
M. Wt: 346.5 g/mol
InChI Key: GCKSXGXQNYTAQL-UHFFFAOYSA-N
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Description

4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound featuring a morpholine ring, a pyrimidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions in ethanol.

    Piperazine Derivative Formation: The thiazole derivative is then reacted with piperazine in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Pyrimidine Ring Formation: The piperazine-thiazole intermediate is then coupled with a pyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Morpholine Addition: Finally, the morpholine ring is introduced through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized

Properties

IUPAC Name

4-[2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6OS/c1-13-18-14(12-15(19-13)21-7-9-23-10-8-21)20-3-5-22(6-4-20)16-17-2-11-24-16/h2,11-12H,3-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKSXGXQNYTAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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